molecular formula C17H17N3O B2775264 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide CAS No. 1396748-76-7

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide

Cat. No.: B2775264
CAS No.: 1396748-76-7
M. Wt: 279.343
InChI Key: QAHBIJFLOYYXGG-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide is a complex organic compound that features a pyrazolo[1,5-a]pyridine core linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide typically involves the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides a concise route to the desired compound, with the reaction conditions carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to optimize efficiency and scalability. The use of high-throughput screening and process optimization techniques ensures consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide stands out due to its specific substitution pattern and the presence of the m-tolyl group, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

IUPAC Name

2-(3-methylphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-13-5-4-6-14(9-13)10-17(21)18-11-15-12-19-20-8-3-2-7-16(15)20/h2-9,12H,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHBIJFLOYYXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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